2-(Piperidin-1-yl)-4-(pyridin-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-yl-4-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-9-18(10-3-1)14-16-8-6-13(17-14)12-5-4-7-15-11-12/h4-8,11H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVWNKPGSWMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Piperidin 1 Yl 4 Pyridin 3 Yl Pyrimidine and Analogues
Established Synthetic Routes to the Pyrimidine (B1678525) Core in Multisubstituted Compounds
The formation of the pyrimidine ring is the foundational step in synthesizing the target compound and its analogues. Various established methods rely on the cyclization of acyclic precursors or the modification of an existing pyrimidine structure.
Cyclization reactions are the most common methods for constructing the pyrimidine scaffold from simpler, acyclic building blocks. These reactions typically involve the condensation of a three-carbon component with a reagent that provides the N-C-N fragment.
The principal synthesis of pyrimidines involves the reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.orgnih.gov This approach allows for the direct incorporation of a substituent at the 2-position. For example, reacting a β-dicarbonyl compound with a specific amidine can yield a 2-substituted pyrimidine. wikipedia.org
Modern synthetic strategies often employ multi-component reactions, which allow for the assembly of complex molecules in a single step from three or more starting materials. wikipedia.org Various cycloaddition strategies have been developed, including:
[3+3] Annulation: This method can involve the Lewis-acid-promoted reaction between 1,3-dicarbonyl surrogates and amidines to form the six-membered pyrimidine ring. mdpi.com
[2+2+2] Cycloadditions: Copper-catalyzed cyclization of ketones with nitriles provides a facile route to diversely functionalized pyrimidines under basic conditions. mdpi.comorganic-chemistry.org
[5+1] Annulation: The reaction of enamidines with reagents like N,N-dimethylformamide dialkyl acetals can produce trisubstituted and tetrasubstituted pyrimidines. mdpi.com
An iridium-catalyzed multicomponent synthesis has also been reported, which constructs pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. nih.gov These methods provide a versatile toolkit for creating a wide array of substituted pyrimidine cores, which can then be further elaborated.
| Synthetic Strategy | Key Reactants | Description | Typical Products |
| Principal Synthesis | β-Dicarbonyl compounds, Amidines/Guanidines | A classical condensation reaction to form the pyrimidine ring. wikipedia.orgnih.gov | 2-Substituted pyrimidines |
| [3+3] Annulation | 1,3-Dicarbonyl surrogates, Enamines/Amidines | Lewis-acid promoted cycloaddition. mdpi.com | Diverse substituted pyrimidines |
| [2+2+2] Cycloaddition | Ketones, Nitriles | Copper-catalyzed cyclization under basic conditions. mdpi.comorganic-chemistry.org | Diversely functionalized pyrimidines |
| [5+1] Annulation | Enamidines, Orthoesters/DMF acetals | Annulation of a five-atom component with a one-atom component. mdpi.com | Polysubstituted pyrimidines |
| Multi-component Reaction | Amidines, Alcohols | Iridium-catalyzed sustainable process involving condensation and dehydrogenation. nih.gov | Highly and unsymmetrically substituted pyrimidines |
An alternative to building the pyrimidine ring with all substituents in place is to derivatize a pre-formed pyrimidine scaffold. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. wikipedia.orgbhu.ac.in This is analogous to the reactivity of pyridine (B92270). quimicaorganica.org
This strategy typically begins with a pyrimidine ring bearing good leaving groups, such as halogens (e.g., chlorine), at these activated positions. bhu.ac.in Dichlorinated pyrimidines, like 2,4-dichloropyrimidine, are common starting materials. These chloro-substituents can be displaced sequentially by various nucleophiles. The differential reactivity of the positions (the C4 position is generally more reactive than the C2 position towards nucleophiles) allows for controlled, stepwise introduction of different groups. rsc.org For instance, one nucleophile can be introduced at the 4-position, followed by the introduction of a second, different nucleophile at the 2-position. This approach is fundamental for creating unsymmetrically substituted pyrimidines.
Strategies for Introduction of Piperidine (B6355638) and Pyridine Moieties
To synthesize 2-(Piperidin-1-yl)-4-(pyridin-3-yl)pyrimidine, specific methods are required to install the piperidine and pyridine groups onto the pyrimidine core. This is typically achieved after the core has been synthesized, often utilizing a dihalopyrimidine as a versatile intermediate.
The piperidine moiety is introduced via a nucleophilic aromatic substitution reaction. Piperidine, a secondary amine, acts as a potent nucleophile that can displace a leaving group, such as a halide, from the 2-position of the pyrimidine ring. nih.govresearchgate.net
Starting with a 2-chloro-4-substituted pyrimidine, treatment with piperidine, often in the presence of a base and a suitable solvent, leads to the formation of the C-N bond, yielding the 2-(piperidin-1-yl)pyrimidine (B1626217) structure. This amination can often be achieved under thermal conditions, although palladium-catalyzed methods like the Buchwald-Hartwig amination also provide an efficient route for forming C-N bonds with heterocyclic systems.
The C-C bond between the pyrimidine C4-position and the pyridine C3-position is typically forged using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a widely used and robust method for this purpose. organic-chemistry.org
The reaction involves the coupling of a 4-halopyrimidine (e.g., 4-chloro- or 4-iodopyrimidine) with a pyridine-3-boronic acid or its corresponding ester. The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃, K₂CO₃) and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). rsc.org
Other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent), can also be employed to introduce the pyridine ring. acs.org The choice of reaction depends on the availability of starting materials and the functional group tolerance required for other substituents on the molecule. Buchwald-Hartwig amination is primarily used for C-N bond formation and would be more applicable to the piperidine introduction. rsc.org
Optimization of Reaction Conditions for Enhanced Yields and Purity in Academic Synthesis
Achieving high yields and purity in the synthesis of multi-substituted pyrimidines requires careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.
For cyclization reactions, the selection of the base (e.g., Na₂CO₃, NaOH, NaOC₂H₅) and solvent can significantly impact reaction efficiency and product yield. nih.gov The use of non-conventional energy sources, such as microwave irradiation or ultrasound, has been shown to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govorganic-chemistry.org
In palladium-catalyzed cross-coupling reactions, the performance is highly dependent on the specific catalyst system. This includes the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and, crucially, the choice of ligand (e.g., phosphine (B1218219) ligands like PPh₃, SPhos, XPhos). The base and solvent system must also be fine-tuned for the specific substrates to maximize yield and minimize side reactions, such as dehalogenation or catalyst deactivation. researchgate.net For amination reactions, while thermal SNAr is often effective, palladium-catalyzed methods can offer milder conditions and broader substrate scope. nih.gov Optimization involves screening different catalyst/ligand combinations to find the most active system for the specific heterocyclic substrates. researchgate.net
The following table summarizes key optimization parameters for the relevant reaction types.
| Reaction Type | Parameter Optimized | Examples of Variations | Observed Effect on Yield/Purity |
| Pyrimidine Cyclization | Energy Source | Conventional Heating vs. Ultrasound/Microwave | Ultrasound and microwave irradiation can significantly reduce reaction times and improve yields. nih.govorganic-chemistry.org |
| Base | Na₂CO₃, NaOH, NaOC₂H₅ | The strength and type of base can be critical for promoting condensation and cyclization, with optimal choice depending on the substrates. nih.gov | |
| Suzuki-Miyaura Coupling | Catalyst/Ligand | Pd(PPh₃)₄, PdCl₂(dppf), various phosphine ligands | The ligand plays a crucial role in the efficiency of the catalytic cycle; screening is often necessary to find the optimal combination for heterocyclic substrates. researchgate.net |
| Base/Solvent | K₂CO₃/Dioxane, Cs₂CO₃/DMF, K₃PO₄/Toluene | The choice of base and solvent affects catalyst solubility, activity, and can minimize side reactions like boronic acid decomposition. researchgate.net | |
| Amination (SNAr) | Catalyst | Thermal (catalyst-free) vs. Pd-catalyzed (Buchwald-Hartwig) | Thermal conditions are often sufficient, but palladium catalysis can allow for lower temperatures and broader substrate scope. nih.gov |
| Solvent | Polar aprotic (DMF, DMSO) vs. Ethereal (Dioxane) | Solvent choice impacts the solubility of reagents and the rate of nucleophilic attack. researchgate.net |
Parallel Synthesis Techniques for Generation of Derivative Libraries
Parallel synthesis has emerged as a cornerstone in modern medicinal chemistry, enabling the rapid generation of large, diverse compound libraries essential for identifying and optimizing lead compounds. spirochem.com This high-throughput approach allows for the simultaneous synthesis of numerous derivatives from a common chemical scaffold, significantly accelerating the exploration of chemical space and structure-activity relationships (SAR). spirochem.com For complex heterocyclic systems like 2,4-disubstituted pyrimidines, parallel synthesis techniques, particularly in the solution phase, have been effectively employed to create libraries of analogues for biological screening. acs.orgnih.gov
A common strategy involves the synthesis of a key intermediate that possesses a reactive functional group, which can then be subjected to a variety of reactions with a diverse set of building blocks in a parallel format. nih.gov This is often carried out using multi-well plates (e.g., 24 or 96 wells) and may involve automated liquid handling and purification systems to manage the large number of reactions and products efficiently. spirochem.comacs.orgnih.gov
One well-documented approach, analogous to the potential diversification of the this compound scaffold, is the parallel solution-phase synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. nih.gov This methodology hinges on the creation of a common carboxylic acid intermediate, which is then amidated in parallel with a library of different amines.
The foundational steps involve a multi-step sequence to build the core pyrimidine ring with the necessary functional handle. For instance, a process starting from itaconic acid can be used to construct a pyrimidine-5-carboxylic acid intermediate. nih.gov This key intermediate is then dispensed into the wells of a reaction block. The diversification step is achieved by adding a unique amine to each well, followed by a coupling agent to facilitate the amidation reaction. acs.orgnih.gov
A representative parallel amidation process is detailed below:
Activation: The key pyrimidine-5-carboxylic acid intermediate is activated, for example, using bis(pentafluorophenyl) carbonate (BPC), in a suitable solvent like acetonitrile. nih.gov
Parallel Reaction: The activated acid is then reacted with a library of diverse primary and secondary amines. Each reaction is performed in a separate vessel (e.g., a well in a 24-well plate). acs.orgnih.gov
Work-up and Purification: After the reaction is complete, the products can be isolated and purified using high-throughput techniques. This may involve automated purification systems with pre-packed silica (B1680970) gel columns. acs.orgnih.gov
The table below illustrates a subset of a derivative library generated through such a parallel synthesis approach, showcasing the variety of amines that can be used to functionalize a common pyrimidine carboxylic acid core.
| Entry | Amine Building Block | Resulting Carboxamide Derivative | Purity (%) |
|---|---|---|---|
| 1 | Cyclopropylamine | N-Cyclopropyl-pyrimidine-5-carboxamide | 95 |
| 2 | Benzylamine | N-Benzyl-pyrimidine-5-carboxamide | 100 |
| 3 | 2-Phenylethylamine | N-(2-Phenylethyl)-pyrimidine-5-carboxamide | 98 |
| 4 | Morpholine | (Morpholin-4-yl)(pyrimidin-5-yl)methanone | 100 |
| 5 | Piperidine | (Piperidin-1-yl)(pyrimidin-5-yl)methanone | 98 |
| 6 | Pyrrolidine | (Pyrrolidin-1-yl)(pyrimidin-5-yl)methanone | 96 |
| 7 | N-Methylbenzylamine | N-Benzyl-N-methyl-pyrimidine-5-carboxamide | 80 |
| 8 | 2-Methoxyethylamine | N-(2-Methoxyethyl)-pyrimidine-5-carboxamide | 97 |
Data derived from analogous pyrimidine library synthesis. nih.govresearchgate.net
This solution-phase parallel approach offers significant advantages, including the ability to produce libraries on a sufficient scale (e.g., 50-100 mg) for thorough biological evaluation and straightforward purification procedures. acs.orgnih.gov While solid-phase synthesis is another powerful technique for library generation, solution-phase methods often benefit from easier reaction monitoring and scalability. ingentaconnect.com The successful application of these parallel techniques is crucial for rapidly advancing pyrimidine-based compounds in drug discovery programs. spirochem.com
In Vitro Biological Evaluation Paradigms for 2 Piperidin 1 Yl 4 Pyridin 3 Yl Pyrimidine and Derivatives
Cell-Based Assays for Modulatory Effects on Cellular Processes
Cell-based assays serve as a crucial first step in understanding the biological activity of a compound within a cellular context. For 2-(piperidin-1-yl)-4-(pyridin-3-yl)pyrimidine and its derivatives, these assays have been instrumental in elucidating their effects on cell growth, signaling, and other specific cellular responses.
The impact of pyrimidine (B1678525) derivatives on cancer cell proliferation is a significant area of research. arabjchem.org Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, certain 3-(piperidin-4-ylmethoxy)pyridine containing compounds, which share structural similarities, have demonstrated potent inhibition of proliferation in several leukemia and solid tumor cells, with EC50 values as low as 280 nM, while showing minimal effects on normal cells. nih.govconsensus.app Similarly, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against a panel of 60 human tumor cell lines. nih.govrsc.org Specifically, compounds with this core structure have been identified as potent against renal cancer cell lines. nih.gov The antiproliferative effects of these compounds are often evaluated using the MTT assay method against various human cancer cell lines. nih.gov
| Compound Class | Cell Lines Tested | Observed Effect | Potency (Example) |
|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Leukemia and solid tumor cells | Inhibition of proliferation | EC50 as low as 280 nM nih.govconsensus.app |
| 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | 60 human tumor cell lines | Inhibitory activity | Potent against renal cancer cell lines nih.gov |
| 2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Good to moderate antiproliferative activity | - |
Protein kinase B (PKB), also known as Akt, is a critical component of intracellular signaling pathways that regulate cell growth and survival. nih.govacs.org The PKB signaling pathway is frequently deregulated in cancer, making it an attractive target for therapeutic intervention. nih.govacs.org Derivatives of this compound have been investigated for their ability to modulate this pathway. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of PKB. nih.gov These compounds have been shown to modulate biomarkers of signaling through the PKB pathway in vivo. nih.gov
P21-activated kinase 4 (PAK4) is another important signaling protein that is overexpressed in multiple tumor tissues and is associated with cellular transformation, proliferation, and survival. frontiersin.orgnih.gov Pharmacological inhibition of PAK4 can attenuate the proliferation, migration, and invasion of cancer cells. frontiersin.org A novel series of pyrazolo[3,4-d]pyrimidine derivatives have been reported as type I ½ PAK4 inhibitors. nih.gov Molecular docking analyses have suggested that the pyrrolo[2,3-d]pyrimidine core of some inhibitors can bind to the ATP-binding cleft of PAK4. frontiersin.org
Beyond proliferation and major signaling pathways, derivatives of this compound have been shown to modulate other specific cellular responses and biomarkers. In studies involving 2-(piperidin-3-yl)phthalimides, treatment of LPS-challenged RAW 264.7 cells led to dose-dependent reductions in nitrite and IL-6 levels, which are classical markers of cellular inflammation. nih.gov Some of these compounds also led to decreases in secreted TNF-α. nih.gov
Furthermore, potent LSD1 inhibitors with a 3-(piperidin-4-ylmethoxy)pyridine structure have been shown to increase cellular H3K4 methylation, a key epigenetic mark. nih.gov In the context of ALK/ROS1 dual inhibition, certain 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have demonstrated potent anti-proliferative activity against ALK-addicted H3122 and ROS1-addicted HCC78 cell lines. nih.gov
Enzyme Inhibition and Receptor Binding Studies (In Vitro)
In vitro enzyme inhibition and receptor binding studies provide a more direct measure of a compound's interaction with its molecular targets. These studies are essential for understanding the mechanism of action and for optimizing the potency and selectivity of lead compounds.
NAPE-PLD: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govrsc.org A derivative, the 4-pyridyl derivative 18, has been identified as an inhibitor of NAPE-PLD with an IC50 of approximately 34 μM. nih.gov Kinetic analyses have revealed that this compound acts through an uncompetitive mechanism. nih.gov
ROS1 Kinase: ROS1 kinase is a promising therapeutic target in non-small-cell lung cancer. nih.gov A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed and synthesized as potent inhibitors of both ROS1 and ALK kinases. nih.govsemanticscholar.org One representative compound, 2e, showed impressive enzyme activity against clinically relevant crizotinib-resistant ALKL1196M with an IC50 value of 41.3 nM. nih.gov This compound also exhibited potent inhibitory activity in a Ba/F3 cell line harboring the ROS1G2032R mutation, being about 6-fold more potent than crizotinib. nih.gov
LSD1: Lysine-specific demethylase 1 (LSD1) is an epigenetic modifier that is a drug target for certain cancers. nih.gov Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine moiety have been identified as potent, reversible, and competitive inhibitors of LSD1, with Ki values as low as 29 nM. nih.govnih.gov
PAK4: As mentioned earlier, PAK4 is a serine/threonine protein kinase critical for cancer progression. nih.govresearchgate.net A novel series of C-3-substituted 6-ethynyl-1H-indole derivatives have been developed that show high potential and specificity towards group II PAKs, including PAK4. nih.govresearchgate.net
| Enzyme Target | Compound Class/Example | Inhibition Data | Mechanism |
|---|---|---|---|
| NAPE-PLD | 4-pyridyl derivative 18 | IC50 ≈ 34 μM nih.gov | Uncompetitive nih.gov |
| ROS1 Kinase (Crizotinib-resistant ALKL1196M) | Compound 2e (2-amino-4-(1-piperidine) pyridine derivative) | IC50 = 41.3 nM nih.gov | - |
| LSD1 | 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Ki as low as 29 nM nih.gov | Reversible, competitive nih.govnih.gov |
| PAK4 | C-3-substituted 6-ethynyl-1H-indole derivatives | High potential and specificity nih.govresearchgate.net | - |
Selectivity is a critical attribute of any potential therapeutic agent. Derivatives of this compound have been profiled against various molecular targets to assess their selectivity. For example, the 3-(piperidin-4-ylmethoxy)pyridine-containing LSD1 inhibitors exhibited high selectivity (>160-fold) against the related monoamine oxidases A and B. nih.gov
In the case of pyrido[2,3-d]pyrimidin-7(8H)-ones, which have been explored as tyrosine kinase inhibitors, substitutions at the C4 position have been shown to be important for binding to the ATP-binding site of the tyrosine kinase domain of ZAP-70. mdpi.com Furthermore, some 2-(piperidin-3-yl)phthalimide derivatives have been evaluated against a panel of CNS receptors, channels, and transporters, demonstrating varying degrees of nanomolar-to-low-micromolar binding to σ-1 and σ-2 receptors, as well as to serotonin receptors 5HT2A, 5HT2B, and 5HT3. nih.gov
Mechanistic Probes for Ligand-Target Engagement at a Molecular Level
Understanding the precise interaction between a ligand and its biological target is fundamental to drug discovery. For this compound and its analogues, various mechanistic probes are employed to elucidate this engagement at a molecular level. Computational methods like molecular docking are frequently used to predict the binding orientation and affinity of these compounds within the active site of a target protein. For instance, studies on similar pyridin-3-yl pyrimidine series have utilized molecular docking to investigate their binding mode with kinases such as Bcr-Abl nih.gov. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex.
In one study, the analysis of hydrogen bond interactions for a series of pyrido[3,4-d]pyrimidine inhibitors targeting Monopolar spindle 1 (Mps1) kinase found that specific residues, such as G605 and K529, formed stable hydrogen bonds with the inhibitors, which was crucial for their activity nih.gov. Such insights are invaluable for the rational design of more potent and selective inhibitors. For the this compound scaffold, these studies would aim to understand how the piperidine (B6355638) and pyridine rings orient themselves within a target's binding pocket and which specific amino acid residues they interact with.
Experimental techniques are also critical for validating computational predictions. X-ray crystallography of a co-crystallized ligand-target complex provides a high-resolution, static picture of the binding mode. For example, the crystal structure of an EGFR mutant kinase in complex with a pyrazolo[3,4-d]pyrimidine-based inhibitor revealed a distinct inactive conformation, showing a covalent bond with Cys797 nih.gov. While not the exact compound, this illustrates the powerful insights gained from such structural biology approaches. These methods collectively help in building a comprehensive model of ligand-target engagement, guiding further optimization.
High-Throughput Screening Approaches for Initial In Vitro Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify initial "hit" compounds with desired biological activity. youtube.comnih.gov For scaffolds like this compound, HTS assays are designed to screen for modulation of a specific biological target, such as an enzyme or a receptor.
The process typically involves the use of automated robotics, miniaturized assay formats (e.g., microtiter plates), and sensitive detection systems. youtube.com A library of diverse compounds, which may include many pyrimidine derivatives, is tested for activity against a validated biological target. youtube.com For example, a phenotypic screen was used to discover 4,6-disubstituted pyrimidines as inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. researchgate.net Similarly, a library of pyrimidine-4-carboxamides was screened to identify inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), leading to the discovery of a potent hit compound that was later optimized. nih.govresearchgate.net
HTS campaigns are conducted in several tiers. An initial primary screen tests thousands of compounds at a single concentration to identify preliminary hits. These hits are then subjected to a confirmation screen and subsequent dose-response analysis to determine their potency (e.g., IC50 or EC50 values) and confirm their activity. nih.gov The goal is to identify potent and selective molecules that can serve as a starting point for more focused medicinal chemistry efforts.
Structure-Activity Relationship (SAR) Studies Based on In Vitro Data
Once initial hits are identified, Structure-Activity Relationship (SAR) studies are conducted to understand how chemical structure correlates with biological activity. This iterative process of chemical synthesis and in vitro testing is crucial for optimizing lead compounds.
Elucidation of Key Structural Features for Desired In Vitro Biological Activity
SAR studies on pyrimidine derivatives consistently highlight the importance of the core heterocyclic structure and the nature of its substituents in determining biological activity. nih.govresearchgate.net For the this compound scaffold, the key structural features include:
The Pyrimidine Core: This central ring often serves as a scaffold, orienting the substituents in a specific three-dimensional arrangement required for target binding.
The Pyridin-3-yl Group at Position 4: This moiety is critical for the activity of many kinase inhibitors, such as imatinib, where it often engages in key interactions within the ATP-binding pocket of the target kinase. semanticscholar.org Its position and electronic properties can significantly influence binding affinity.
The Piperidin-1-yl Group at Position 2: The piperidine ring can contribute to potency and selectivity by forming interactions with hydrophobic pockets in the target protein. Its conformation and substitution pattern are often explored to optimize these interactions. For instance, in a study of NAPE-PLD inhibitors, the conformational restriction of a flexible side chain by replacing it with a phenylpiperidine ring increased inhibitory potency threefold. nih.govresearchgate.net
Analysis of various pyrimidine-based compounds has shown that the specific arrangement and type of functional groups are paramount. For example, in a series of pyridin-3-yl pyrimidines designed as Bcr-Abl inhibitors, the presence of an aniline (B41778) moiety with halogen substituents was found to be important for potent activity. nih.gov
Impact of Substituent Modifications on In Vitro Biological Profiles
Systematic modification of the core this compound structure allows for a detailed exploration of the SAR, leading to compounds with improved potency, selectivity, and other pharmacological properties.
Modifications are typically made at various positions on the pyrimidine, piperidine, and pyridine rings. For example, in the development of pyrimidine-4-carboxamide inhibitors, a high-throughput screening hit was modified at three different substituent points (R1, R2, and R3) to optimize its potency and lipophilicity. nih.govresearchgate.net
The following table summarizes hypothetical SAR data based on findings from related pyrimidine derivative studies, illustrating the impact of various substitutions.
| Compound ID | R1 (on Piperidine) | R2 (on Pyridine) | Target Activity (IC50, nM) |
| Base Scaffold | H | H | 500 |
| Derivative 1 | 4-Fluoro | H | 250 |
| Derivative 2 | H | 5-Chloro | 150 |
| Derivative 3 | 4-Fluoro | 5-Chloro | 50 |
| Derivative 4 | 4-Methyl | H | 400 |
| Derivative 5 | H | 5-Methoxy | 800 |
This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.
Halogenation: Introducing a fluorine atom on the piperidine ring (Derivative 1) or a chlorine atom on the pyridine ring (Derivative 2) enhances potency. Combining these substitutions (Derivative 3) leads to a synergistic improvement in activity. This aligns with findings that halogen substituents on aniline rings of pyridin-3-yl pyrimidines are important for biological activity. nih.gov
Alkyl Groups: The addition of a small alkyl group like methyl on the piperidine ring (Derivative 4) slightly decreases activity compared to the unsubstituted scaffold, suggesting that steric hindrance or altered electronics may be at play.
Electron-Donating Groups: An electron-donating methoxy group on the pyridine ring (Derivative 5) leads to a significant loss of activity, indicating that the electronic properties of the pyridine ring are finely tuned for optimal target interaction.
These systematic modifications provide a clear roadmap for designing next-generation compounds with superior in vitro biological profiles.
Role of 2 Piperidin 1 Yl 4 Pyridin 3 Yl Pyrimidine in Chemical Biology and Research Applications
Utilization as a Synthetic Intermediate for the Assembly of More Complex Chemical Scaffolds
The molecular architecture of 2-(Piperidin-1-yl)-4-(pyridin-3-yl)pyrimidine, featuring reactive sites on its pyrimidine (B1678525), pyridine (B92270), and piperidine (B6355638) rings, makes it a versatile synthetic intermediate. Organic chemists leverage this compound as a starting material to construct more elaborate and functionally diverse molecules. The pyrimidine core, in particular, can undergo various chemical transformations, allowing for the introduction of additional functional groups or the fusion of other ring systems.
For instance, the nitrogen atoms within the pyrimidine and pyridine rings can be targeted for quaternization or N-oxide formation, altering the electronic properties and three-dimensional shape of the molecule. Furthermore, the piperidine moiety offers a handle for further derivatization, enabling the attachment of a wide range of substituents to explore structure-activity relationships in medicinal chemistry programs. The strategic modification of this core structure has led to the synthesis of novel compounds with unique chemical and physical properties, paving the way for their evaluation in various research contexts.
Application as a Chemical Probe for Investigating Biological Pathways and Identifying Novel Targets
In the field of chemical biology, small molecules are indispensable tools for dissecting complex biological processes. Due to its specific structural motifs, this compound and its close analogs have been utilized as chemical probes. These probes can be designed to interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate their functions within cellular pathways.
The development of chemical probes based on this scaffold often involves the incorporation of a reporter tag or a reactive group that allows for the visualization or covalent labeling of the target protein. By observing the effects of these probes on cellular functions or by identifying the proteins they interact with, researchers can gain valuable insights into disease mechanisms and uncover novel therapeutic targets. The piperidinyl-pyrimidine scaffold has been identified in compounds designed as potent and selective inhibitors for kinases such as ERK5, highlighting its utility in developing probes for this important class of enzymes.
Contribution to Scaffold-Based Medicinal Chemistry Research (Non-Clinical Focus)
The this compound scaffold is a prominent example of a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The inherent versatility of this scaffold has made it a cornerstone in the design of libraries of compounds for non-clinical drug discovery research.
Numerous studies have demonstrated that derivatives of this scaffold exhibit a wide range of biological activities. By systematically modifying the substituents on the piperidine, pyridine, and pyrimidine rings, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency, selectivity, and drug-like characteristics. This scaffold is present in a variety of kinase inhibitors, including those targeting EGFR and other protein kinases, which are crucial in cancer research. The exploration of this chemical space has led to the identification of lead compounds for further development in various therapeutic areas.
Below is a data table summarizing the key research applications of scaffolds related to this compound.
| Research Application | Key Findings | Relevant Scaffolds |
| Synthetic Intermediate | Serves as a versatile building block for more complex molecules. | Piperidine, Pyridine, Pyrimidine Derivatives |
| Chemical Probe | Used to investigate biological pathways and identify novel targets, particularly kinases. | (Piperidin-4-yl)pyrido[3,2-d]pyrimidine |
| Medicinal Chemistry Scaffold | Acts as a privileged structure for designing libraries of biologically active compounds, especially kinase inhibitors. | Pyrazolo[3,4-d]pyrimidine, Pyrido[2,3-d]pyrimidine (B1209978) |
Future Directions and Emerging Research Avenues for Pyrimidine Derivatives with Piperidine and Pyridine Moieties
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the drive for more efficient, cost-effective, and environmentally friendly methods continues to shape contemporary organic chemistry. growingscience.comnih.gov Future research in the synthesis of compounds like 2-(Piperidin-1-yl)-4-(pyridin-3-yl)pyrimidine is expected to focus on several key areas:
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer significant advantages in terms of time, resource, and waste reduction. growingscience.com The development of novel multi-component strategies for the direct assembly of the pyrimidine core with pre-functionalized piperidine (B6355638) and pyridine (B92270) precursors is a promising avenue.
Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol), catalysts (e.g., magnetic nanoparticles), and energy sources (e.g., microwave irradiation) is becoming increasingly important. nih.gov These approaches aim to minimize the environmental impact of chemical synthesis.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, purity, and safety. The adaptation of synthetic routes for pyrimidine derivatives to flow chemistry systems could enable scalable and automated production.
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic pathways. Future methodologies may involve the use of transition metal catalysts to directly couple piperidine and pyridine moieties to a pyrimidine scaffold, avoiding the need for pre-activated starting materials.
A general synthetic approach for related compounds often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative, followed by substitution reactions to introduce the piperidine and pyridine groups. nih.govbu.edu.eg For instance, a common method involves the reaction of a substituted chalcone (B49325) with guanidine (B92328) or thiourea (B124793) to form the pyrimidine ring. nih.govmiami.edu Another approach utilizes the reaction of 2-chloropyrimidines with piperazine (B1678402) derivatives. chemicalbook.comchemicalbook.comgoogle.com
Advanced Computational Approaches in Rational Compound Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. mdpi.comresearchgate.nettandfonline.com For pyrimidine derivatives, a variety of computational techniques are being employed to predict their biological activity and guide synthetic efforts.
Molecular Docking and Dynamics Simulations: These methods are used to predict the binding mode and affinity of a ligand (e.g., a pyrimidine derivative) to a biological target, such as a protein kinase. nih.govjneonatalsurg.com By understanding these interactions at the molecular level, researchers can design compounds with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov These models can be used to predict the activity of novel, unsynthesized compounds and to identify the key structural features that contribute to their therapeutic effects.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com These models can be used to screen large virtual libraries of compounds to identify potential new hits.
ADMET Prediction: In silico models are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of development. jneonatalsurg.comresearchgate.net This helps to reduce the likelihood of late-stage failures due to poor pharmacokinetic or safety profiles.
| Computational Technique | Application in Drug Design | Potential Impact on Pyrimidine Derivatives |
|---|---|---|
| Molecular Docking | Predicts binding orientation and affinity of a molecule to a target protein. | Identification of key interactions with target enzymes (e.g., kinases) to guide the design of more potent inhibitors. |
| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time to understand the stability of protein-ligand complexes. | Provides insights into the dynamic behavior of the compound within the binding pocket, aiding in the optimization of binding affinity. |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activities to predict the potency of new compounds. | Development of predictive models to guide the synthesis of derivatives with enhanced biological activity. |
| Pharmacophore Modeling | Identifies the essential 3D features of a molecule required for biological activity. | Virtual screening of compound libraries to discover novel scaffolds with the desired pharmacological profile. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicological properties of a compound. | Early identification of potential liabilities, reducing the risk of late-stage attrition in drug development. |
Development of Innovative In Vitro Biological Screening Platforms for Mechanistic Studies
The biological evaluation of pyrimidine derivatives is crucial for understanding their mechanism of action and identifying their therapeutic potential. nih.govuantwerpen.be The development of innovative in vitro screening platforms is enabling more detailed and high-throughput analysis of these compounds.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This allows for a more comprehensive understanding of a compound's effects on cell health, morphology, and signaling pathways.
Cell-Based Assays Using Genetically Engineered Cells: The use of cell lines that have been genetically modified to express a specific target or reporter gene can provide valuable insights into a compound's mechanism of action. mdpi.com For example, cells expressing a fluorescently tagged protein can be used to monitor its localization in response to treatment with a pyrimidine derivative.
Organ-on-a-Chip Technology: These microfluidic devices contain living cells cultured in a way that mimics the structure and function of human organs. They offer a more physiologically relevant model for studying drug efficacy and toxicity compared to traditional cell culture.
Biochemical and Biophysical Assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of a compound to its target protein. nih.gov
| Screening Platform | Description | Application for Pyrimidine Derivatives |
|---|---|---|
| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. | Simultaneous assessment of cytotoxicity, apoptosis, and cell cycle arrest induced by the compounds. |
| Genetically Engineered Cell Lines | Cells modified to express specific targets or reporter genes. | Mechanistic studies to confirm target engagement and elucidate downstream signaling pathways. |
| Organ-on-a-Chip | Microfluidic devices that mimic the function of human organs. | More physiologically relevant assessment of efficacy and toxicity, bridging the gap between in vitro and in vivo studies. |
| Surface Plasmon Resonance (SPR) | Measures the binding of molecules to a surface in real-time. | Determination of binding kinetics and affinity of the compounds to their protein targets. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Provides a complete thermodynamic profile of the binding interaction. nih.gov |
Academic Investigation of Polypharmacology and Off-Target Interactions at a Molecular Level
Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword. While it can lead to enhanced therapeutic efficacy, it can also be a source of unwanted side effects. A thorough understanding of a compound's off-target interactions is therefore essential for its safe and effective development.
Kinome Profiling: Many pyrimidine derivatives are designed as kinase inhibitors. nih.govmdpi.comnih.govnih.govrsc.orgmdpi.commdpi.com Kinome-wide profiling assays can be used to assess the selectivity of these compounds by screening them against a large panel of kinases.
Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a compound in a complex biological sample. It can be a powerful tool for discovering novel targets and off-targets.
Computational Target Prediction: In silico methods can be used to predict the potential off-targets of a compound based on its chemical structure. These predictions can then be validated experimentally.
Systems Biology Approaches: By integrating data from multiple sources, such as genomics, proteomics, and metabolomics, systems biology can provide a more holistic view of a compound's effects on cellular networks.
A comprehensive understanding of the polypharmacology of pyrimidine derivatives will be critical for optimizing their therapeutic index and for identifying new therapeutic applications.
Q & A
Q. How can in vitro-to-in vivo correlations (IVIVC) be established for toxicity profiles?
- Methodological Answer : Parallel in vitro (e.g., hepatocyte viability assays) and in vivo (rodent LD₅₀) studies identify metabolic pathways (e.g., glucuronidation). Microsomal stability assays (human/rat liver microsomes) predict clearance rates, while PAMPA assays model blood-brain barrier penetration . Adjust dosing regimens based on allometric scaling from preclinical species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
